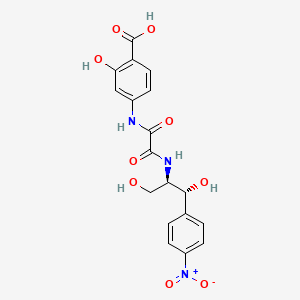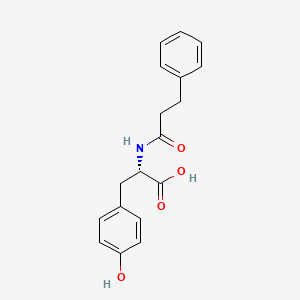
N(beta)-Phenylpropionyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(beta)-Phenylpropionyltyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylpropionyl group attached to the beta position of the amino acid tyrosine. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(beta)-Phenylpropionyltyrosine typically involves the acylation of tyrosine with phenylpropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error. The use of high-purity reagents and solvents is crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N(beta)-Phenylpropionyltyrosine undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylpropionic acid derivatives.
Reduction: The carbonyl group in the phenylpropionyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenylpropionic acid derivatives.
Reduction: Phenylpropionyl alcohol derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N(beta)-Phenylpropionyltyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism by which N(beta)-Phenylpropionyltyrosine exerts its effects is primarily through its interaction with specific molecular targets. The phenylpropionyl group can interact with hydrophobic pockets in proteins, altering their function. Additionally, the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, further modulating protein activity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N(alpha)-Phenylpropionyltyrosine: Similar structure but with the phenylpropionyl group attached to the alpha position.
Phenylalanine derivatives: Compounds with a phenyl group attached to the amino acid phenylalanine.
Tyrosine derivatives: Various compounds with modifications on the tyrosine residue.
Uniqueness
N(beta)-Phenylpropionyltyrosine is unique due to the specific positioning of the phenylpropionyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
74717-57-0 |
|---|---|
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-15-9-6-14(7-10-15)12-16(18(22)23)19-17(21)11-8-13-4-2-1-3-5-13/h1-7,9-10,16,20H,8,11-12H2,(H,19,21)(H,22,23)/t16-/m0/s1 |
Clave InChI |
MCWLXSHTRCIDDZ-INIZCTEOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


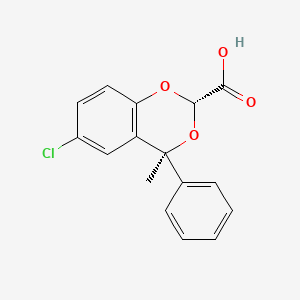
![4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14437936.png)
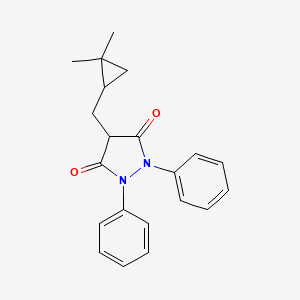
![N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide](/img/structure/B14437949.png)
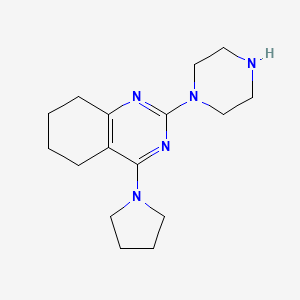
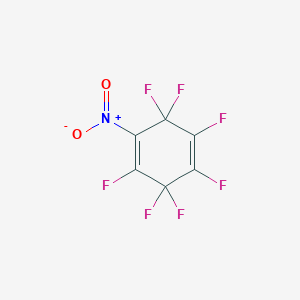



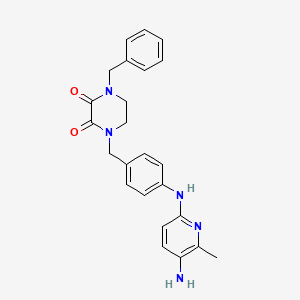
![2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B14437991.png)
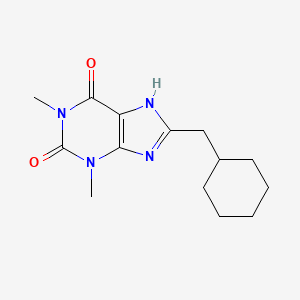
![4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14438008.png)
